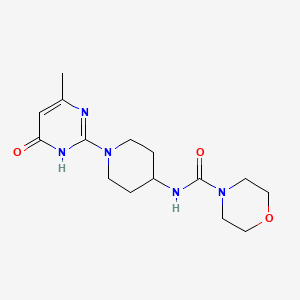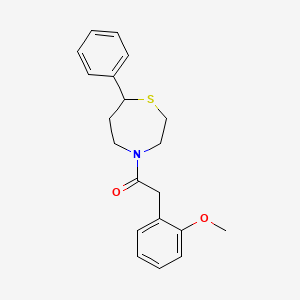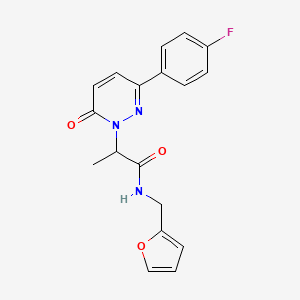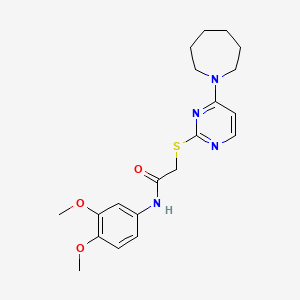
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a piperidin-4-yl group and a morpholine-4-carboxamide group.Chemical Reactions Analysis
The reactions of similar compounds have been studied. For example, the cyclocondensation reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde was found to result in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The development of enantioselective processes for the synthesis of CGRP (calcitonin gene-related peptide) receptor inhibitors demonstrates the importance of precise molecular design in drug development. CGRP receptors are a target for migraine treatments, and the synthesis of these inhibitors requires complex organic synthesis techniques, including the use of similar piperidine and morpholine functionalities for stereoselective reactions (Cann et al., 2012).
Biginelli Reaction Derivatives
The Biginelli reaction, a multicomponent chemical synthesis procedure, has been utilized to create novel dihydropyrimidinone derivatives containing piperazine and morpholine moieties. These compounds showcase the potential of integrating such functionalities for developing molecules with potential therapeutic properties (Bhat et al., 2018).
Anti-inflammatory and Analgesic Agents
Novel benzodifuran and thiazolopyrimidine derivatives, synthesized from compounds structurally related to the query compound, have shown significant anti-inflammatory and analgesic activities. Such studies indicate the potential for developing new pharmaceuticals targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds with morpholine and piperidine subunits have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of such molecular frameworks in addressing bacterial and fungal infections, underscoring the versatility of these chemical moieties in drug discovery (Devarasetty et al., 2019).
Novel Heterocyclic Compounds
The synthesis and biological screening of heterocyclic compounds, including those with pyrimidine derivatives, showcase the ongoing exploration of new molecules for therapeutic applications. Such research often involves the design and synthesis of compounds with specific functionalities to target various biological pathways (Shah et al., 2019).
Propiedades
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-11-10-13(21)18-14(16-11)19-4-2-12(3-5-19)17-15(22)20-6-8-23-9-7-20/h10,12H,2-9H2,1H3,(H,17,22)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVJZHZSTWHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)




![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)


![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)
![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)


![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2804074.png)
![2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)